

# An In-depth Technical Guide to Pinofuranoxin A: Physicochemical Properties and Bioactivity

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## Compound of Interest

Compound Name: Pinofuranoxin A

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This technical guide provides a comprehensive overview of the physical and chemical properties of **Pinofuranoxin A**, a bioactive furanone isolated from the pathogenic fungus *Diplodia sapinea*. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and agricultural science.

## Chemical Identity and Structure

**Pinofuranoxin A** is a trisubstituted furanone with the systematic name 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one.<sup>[1][2]</sup> It was first isolated and characterized along with its diastereomer, Pinofuranoxin B, from a Tunisian strain of *D. sapinea*.<sup>[2][3]</sup> The molecular structure of **Pinofuranoxin A** is characterized by a  $\gamma$ -lactone ring, an  $\alpha,\beta$ -unsaturated carbonyl group, and an epoxide ring, which are structural features often associated with biological activity.<sup>[1]</sup>

## Physicochemical Properties

**Pinofuranoxin A** is an amorphous solid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of **Pinofuranoxin A**

| Property          | Value                                               | Source |
|-------------------|-----------------------------------------------------|--------|
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> O <sub>4</sub>       |        |
| Appearance        | Amorphous solid                                     |        |
| Optical Rotation  | [α] <sup>25</sup> <sub>D</sub> +22.4 (c 0.34, MeOH) |        |

Table 2: Spectroscopic Data for **Pinofuranoxin A**

| Spectroscopic Technique                                             | Key Data                                                                                               | Source |
|---------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|--------|
| UV Spectroscopy                                                     | λ <sub>max</sub> (CH <sub>3</sub> CN) 227 nm (log ε 4.1)                                               |        |
| Infrared (IR) Spectroscopy                                          | ν <sub>max</sub> 3393, 1725, 1654, 1266 cm <sup>-1</sup>                                               |        |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | m/z 185.0823 [M + H] <sup>+</sup> (calcd for C <sub>9</sub> H <sub>13</sub> O <sub>4</sub> , 185.0823) |        |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)                    | See Table 3                                                                                            |        |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)                   | See Table 3                                                                                            |        |
| Electronic Circular Dichroism (ECD)                                 | λ <sub>max</sub> (Δε) 234 (+1.93), 263 (−0.39) nm (in MeCN)                                            |        |

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **Pinofuranoxin A** (in CDCl<sub>3</sub>)

| Position | $\delta C$ (ppm) | $\delta H$ (ppm, mult., J in Hz) |
|----------|------------------|----------------------------------|
| 2        | 169.0            |                                  |
| 3        | 129.7            |                                  |
| 4        | 72.5             | 4.68, br s                       |
| 5        | 81.4             | 4.44, dq, 6.5, 2.1               |
| 6        | 138.8            | 6.89, dd, 8.5, 2.1               |
| 7        | 59.2             | 3.52, m                          |
| 8        | 57.9             | 3.06, dq, 8.5, 5.5               |
| 9        | 16.9             | 1.45, d, 5.5                     |
| 10       | 16.2             | 1.42, d, 6.5                     |

Data sourced from supporting information of Masi et al., 2021.

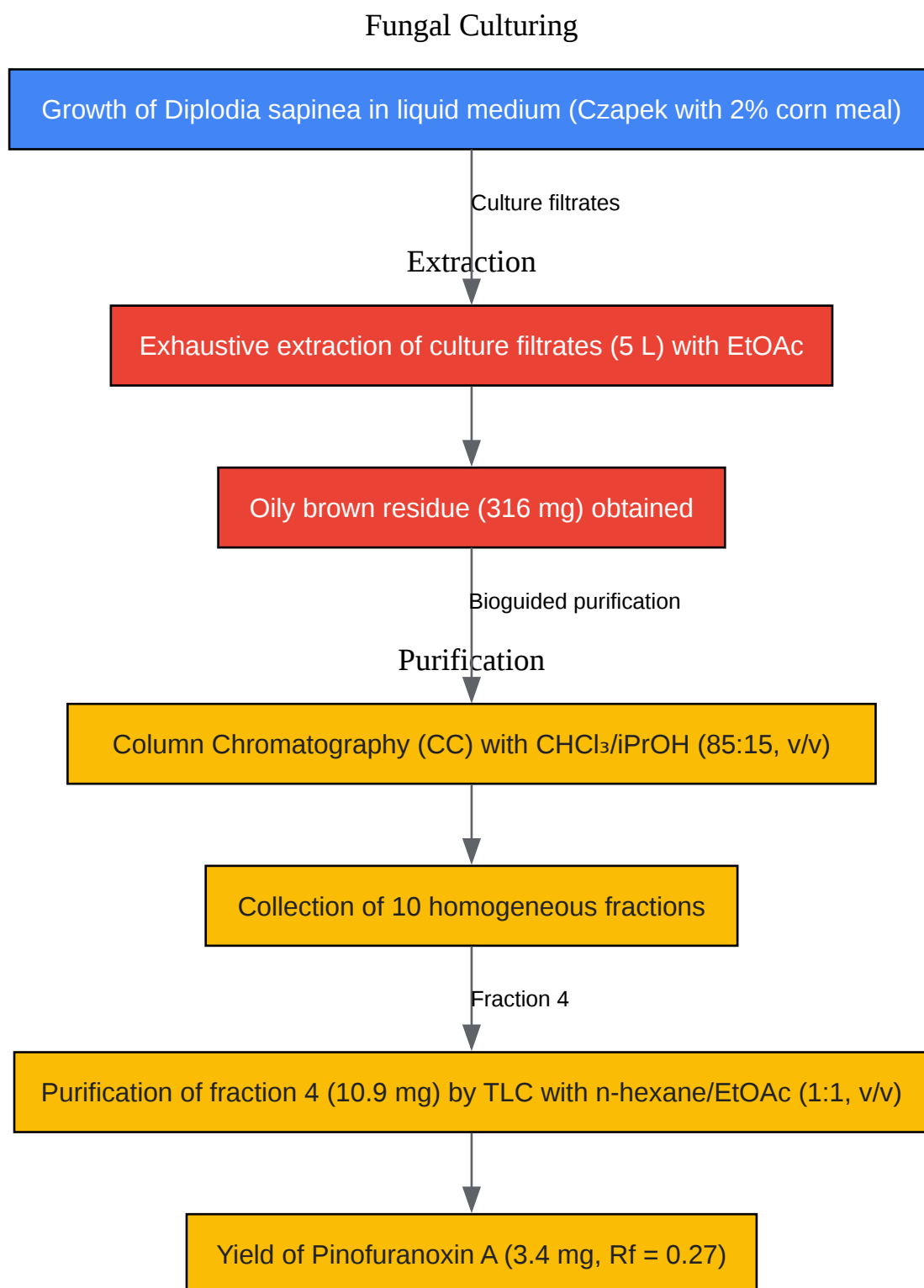
## Biological Activity

**Pinofuranoxin A** has demonstrated a range of biological activities, including phytotoxic, antifungal, and zootoxic effects.

- **Phytotoxicity:** At a concentration of 1 mg/mL, **Pinofuranoxin A** caused necrotic lesions on the leaves of *Hedera helix* (English ivy), *Phaseolus vulgaris* (bean), and *Quercus ilex* (holm oak). Necrotic effects were also observed at concentrations of 0.5 and 0.1 mg/mL.
- **Antifungal and Antioomycete Activity:** **Pinofuranoxin A** completely inhibited the mycelial growth of the plant pathogens *Athelia rolfsii* and *Phytophthora cambivora* at concentrations of 0.1 and 0.2 mg/plug. It showed less activity against *Diplodia corticola*.
- **Zootoxicity:** In a brine shrimp (*Artemia salina*) lethality assay, **Pinofuranoxin A** caused 96% larval mortality at a concentration of 200  $\mu\text{g/mL}$ . The mortality rate was less than 20% at concentrations of 100 and 50  $\mu\text{g/mL}$ .

## Experimental Protocols

The following workflow outlines the methodology for obtaining **Pinofuranoxin A** from *Diplodia sapinea* cultures.



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**Figure 1.** Experimental workflow for the isolation and purification of **Pinofuranoxin A**.

The fungus *Diplodia sapinea* was cultured in a liquid Czapek medium supplemented with 2% corn meal at a pH of 5.7. The culture filtrates were then exhaustively extracted with ethyl acetate (EtOAc) to yield an oily brown residue. This crude extract underwent bioguided purification, starting with column chromatography using a mobile phase of chloroform/isopropanol (85:15, v/v). The fourth fraction obtained from this step was further purified by thin-layer chromatography (TLC) with a mobile phase of n-hexane/EtOAc (1:1, v/v) to yield pure **Pinofuranoxin A**.

The structure of **Pinofuranoxin A** was elucidated using a combination of spectroscopic techniques.

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), were used to determine the connectivity and relative stereochemistry of the molecule.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition and confirm the molecular formula.
- **IR and UV Spectroscopy:** These techniques were used to identify key functional groups, such as the conjugated ester carbonyl and hydroxyl groups.
- **Electronic Circular Dichroism (ECD):** The absolute configuration of **Pinofuranoxin A** was assigned through computational analysis of its ECD spectrum.

## Signaling Pathways and Mechanism of Action

Currently, the specific signaling pathways and molecular targets of **Pinofuranoxin A** have not been fully elucidated. The presence of an  $\alpha,\beta$ -unsaturated carbonyl group and an epoxide ring suggests potential reactivity with biological nucleophiles, possibly through Michael addition or nucleophilic substitution reactions, which could contribute to its biological activity. Further research is required to determine the precise mechanisms by which **Pinofuranoxin A** exerts its phytotoxic, antifungal, and zootoxic effects. A recent study in 2024 has proposed a revision of the relative configuration of the epoxide functionality through DFT-based spectral

reinvestigations and stereo-controlled synthesis, which may aid in future structure-activity relationship studies.

## Conclusion

**Pinofuranoxin A** is a novel furanone with significant biological activities. This guide provides foundational data on its physicochemical properties and a summary of its known biological effects. The detailed experimental protocols for its isolation and characterization offer a basis for further investigation into its synthesis, mechanism of action, and potential applications in agriculture or medicine. The availability of synthetic routes to its stereoisomers will be crucial for exploring structure-activity relationships and identifying the key pharmacophores responsible for its bioactivity.

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## References

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